molecular formula C28H33NO6 B14955976 3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14955976
M. Wt: 479.6 g/mol
InChI Key: LYTWCECIBREQLS-LCUIJRPUSA-N
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Description

3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: This can be achieved through hydroxylation reactions using oxidizing agents.

    Attachment of the Methoxyethyl Group: This step typically involves alkylation reactions using methoxyethyl halides.

    Incorporation of the Benzofuran Moiety: This can be done through Friedel-Crafts acylation or similar reactions.

    Addition of the Pentyloxyphenyl Group: This step involves etherification reactions using pentyloxyphenyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The methoxyethyl and pentyloxyphenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
  • 3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(methoxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H33NO6

Molecular Weight

479.6 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-methoxyethyl)-5-(3-pentoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H33NO6/c1-4-5-6-13-34-22-9-7-8-19(17-22)25-24(27(31)28(32)29(25)12-14-33-3)26(30)20-10-11-23-21(16-20)15-18(2)35-23/h7-11,16-18,25,30H,4-6,12-15H2,1-3H3/b26-24-

InChI Key

LYTWCECIBREQLS-LCUIJRPUSA-N

Isomeric SMILES

CCCCCOC1=CC=CC(=C1)C2/C(=C(\C3=CC4=C(C=C3)OC(C4)C)/O)/C(=O)C(=O)N2CCOC

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2CCOC

Origin of Product

United States

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